![molecular formula C12H14N2O5 B3107676 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid CAS No. 161954-94-5](/img/structure/B3107676.png)
4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid
Overview
Description
4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid (OPAHB) is an organic compound that has been extensively studied in the field of chemistry and biochemistry. OPAHB is a dicarboxylic acid and has been used in a variety of scientific research applications. OPAHB has been found to have a variety of biochemical and physiological effects, as well as several advantages and limitations when used in laboratory experiments.
Scientific Research Applications
4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, as well as a substrate in the study of enzyme reactions. 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid has also been used in the study of the biochemistry of fatty acid oxidation and the synthesis of fatty acid derivatives. Additionally, 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid has been used in the study of the biochemistry of carbohydrate metabolism, as well as in the study of the biochemistry of amino acid metabolism.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid is not fully understood. However, it is believed that 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid acts as a substrate in the oxidation of fatty acids, carbohydrates, and amino acids. Additionally, 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid has been found to inhibit the enzyme fatty acid synthase, which is responsible for the synthesis of fatty acids.
Biochemical and Physiological Effects
4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme fatty acid synthase, which is responsible for the synthesis of fatty acids. Additionally, 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid has been found to inhibit the enzyme glucose-6-phosphate dehydrogenase, which is responsible for the synthesis of glucose. 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid has also been found to inhibit the enzyme acetyl-CoA carboxylase, which is responsible for the synthesis of fatty acids. Additionally, 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid has been found to inhibit the enzyme pyruvate dehydrogenase, which is responsible for the synthesis of pyruvate.
Advantages and Limitations for Lab Experiments
4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid is its ability to inhibit a variety of enzymes involved in the synthesis of fatty acids, carbohydrates, and amino acids. Additionally, 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid is relatively stable and can be easily stored at room temperature. However, 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid is also relatively expensive, and it can be difficult to obtain in large quantities. Additionally, 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid is not water-soluble and must be dissolved in a solvent before use.
Future Directions
There are several potential future directions for 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid. One potential future direction is the use of 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid in the study of the biochemistry of fatty acid oxidation and the synthesis of fatty acid derivatives. Additionally, 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid could be used to study the biochemistry of carbohydrate metabolism and the synthesis of carbohydrates. Additionally, 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid could be used to study the biochemistry of amino acid metabolism and the synthesis of amino acids. Additionally, 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid could be used to study the biochemistry of cell signaling pathways and the regulation of gene expression. Finally, 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid could be used to study the biochemistry of drug metabolism and the synthesis of drugs.
properties
IUPAC Name |
4-oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c15-10(6-7-12(17)18)13-14-11(16)8-19-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)(H,14,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJCPGOIDPCYEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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